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Compound of Interest

Compound Name: 6-fluoro-3-methyl-1H-indazole

Cat. No.: B125520

Disclaimer: Detailed crystallographic data for 6-fluoro-3-methyl-1H-indazole was not publicly
available at the time of this report. This document presents a comprehensive analysis of a
closely related structure, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, to provide
insights into the crystallographic features of fluorinated indazoles. This information is intended
for researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are of considerable
interest in medicinal chemistry due to their diverse biological activities. The incorporation of
fluorine atoms into these molecules can significantly modulate their physicochemical and
pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.
Understanding the precise three-dimensional arrangement of atoms within these molecules
through single-crystal X-ray diffraction is paramount for rational drug design and structure-
activity relationship (SAR) studies. This technical guide details the crystal structure analysis of
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, a synthetic intermediate for cannabinoid
analogues.[1][2]

Molecular Structure

The molecule consists of an indazole ring system linked to a 4-fluorobenzyl group at the N1
position and a methyl carboxylate group at the C3 position.[1][2] The indazole ring is nearly
coplanar with the ester moiety, suggesting conjugation between the two.[1][2] The molecule is
comprised of two planar segments.[1]
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Crystallographic Data

The crystal structure of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was determined by
single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n.
[1][2] A summary of the crystal data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-
carboxylate[1][2]
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Parameter Value
Chemical Formula C16H13FN20:2
Formula Weight 284.28
Crystal System Monoclinic
Space Group P21/n

a (A) 5.04322 (3)

b (A) 18.11509 (13)
c (A 14.46487 (10)
B () 90.4600 (6)
Volume (A3) 1321.45 (2)

z 4
Temperature (K) 100

Radiation type Cu Ka
Wavelength (A) 1.54184
Calculated Density (Mg m—3) 1.429
Absorption Coefficient (mm~1) 0.88

F(000) 592

Crystal Size (mm)

0.32x0.13 x0.12

Reflections Collected 47493
Independent Reflections 2732
R_int 0.035

Final R indices [I > 20(1)]

R1 =0.031, wR2 = 0.078

R indices (all data)

R1 =0.031, wR2 =0.078

Goodness-of-fit on F2

1.03
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Experimental Protocols
Synthesis and Crystallization

The synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was achieved through
the nucleophilic substitution of the N-H hydrogen atom of methyl 1H-indazole-3-carboxylate
with 1-(bromomethyl)-4-fluorobenzene.[1][2]

For crystallization, the resulting compound was dissolved in ethyl acetate at a concentration of
3% (w/v) in a microvial. The vial was left undisturbed at room temperature for several months,

which led to the formation of large, rod-shaped, colorless crystals suitable for X-ray diffraction

analysis.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Rigaku XtaLAB Synergy diffractometer equipped
with a HyPix-Arc 100 detector.[1] Data were collected using Cu Ka radiation at a temperature of
100 K. The structure was solved using direct methods with SHELXT and refined by full-matrix
least-squares on F2 using SHELXL.[1][2] All hydrogen atoms were placed in calculated
positions and refined using a riding model.[1]

Structural Analysis and Intermolecular Interactions

The crystal packing of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is stabilized by

weak intermolecular hydrogen-bond-like interactions.[1][2] Inversion-related dimers are formed
through C13—H13:--N2 and C6—HG6A---O15 interactions.[1] Additional non-classical hydrogen
bonds and a weak C—H---Tt interaction are also observed in the extended crystal structure.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a
small organic molecule like the fluorinated indazole derivative discussed.
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Workflow for Crystal Structure Analysis
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Caption: A flowchart illustrating the key stages of crystal structure analysis.

Logical Relationship of Crystallographic Analysis
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The relationship between the different components of a crystallographic analysis is hierarchical,
starting from the fundamental properties of the crystal and culminating in a detailed
understanding of its atomic arrangement.

Hierarchy of Crystallographic Information
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Caption: The logical flow from basic crystal parameters to detailed structural insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystal Structure Analysis of a Fluorinated Indazole
Derivative: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125520#crystal-structure-analysis-of-6-fluoro-3-
methyl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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